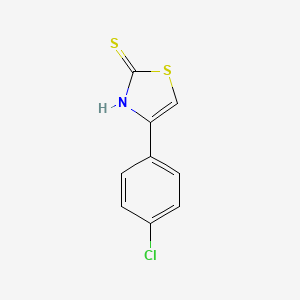

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFBSCKJEIVRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=S)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395490 | |

| Record name | 4-(4-chlorophenyl)-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-00-9 | |

| Record name | 4-(4-chlorophenyl)-1,3-thiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Chlorophenyl)-1,3-thiazole-2-thiol synthesis pathway

An In-depth Technical Guide on the Synthesis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

This technical guide provides a comprehensive overview of the synthesis pathway for this compound, a thiazole derivative of interest to researchers, scientists, and drug development professionals. The document outlines the core synthetic strategy, detailed experimental protocols for key reactions, and relevant quantitative data.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most prominent and efficient method for the synthesis of the this compound core structure is the Hantzsch thiazole synthesis.[1][2][3] This well-established method involves the cyclocondensation of an α-haloketone with a sulfur-containing nucleophile, such as a thioamide or a dithiocarbamate derivative.[1][2]

The synthesis of this compound commences with the preparation of the key intermediate, 2-bromo-1-(4-chlorophenyl)ethanone, from the commercially available 4-chloroacetophenone. This is followed by the core Hantzsch reaction where the α-haloketone is reacted with a dithiocarbamate salt to yield the final thiazole-2-thiol product.

Key Experimental Protocols

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Intermediate)

The bromination of 4-chloroacetophenone is a crucial first step. Various brominating agents can be employed, with pyridine hydrobromide perbromide in acetic acid being a suitable choice for undergraduate-level experiments due to its solid nature and ease of handling.[4]

Protocol:

-

In a round-bottom flask, dissolve 4-chloroacetophenone (1.0 eq.) in glacial acetic acid.

-

Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.

-

Heat the reaction mixture at 90°C for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude 2-bromo-1-(4-chlorophenyl)ethanone can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Final Product)

This step involves the cyclocondensation reaction between 2-bromo-1-(4-chlorophenyl)ethanone and ammonium dithiocarbamate.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in a suitable solvent such as ethanol.[2]

-

Add ammonium dithiocarbamate (1.1-1.2 eq.) to the solution.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure product.

Quantitative Data

The following tables summarize key quantitative data for the starting material, intermediate, and final product, along with comparative data for structurally related compounds found in the literature.

Table 1: Physicochemical and Quantitative Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Reported Yield | Melting Point (°C) |

| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | Starting Material | - | 55-57 |

| 2-Bromo-1-(4-chlorophenyl)ethanone | C₈H₆BrClO | 233.49 | Intermediate | 85%[4] | 96-98 |

| This compound | C₉H₆ClNS₂ | 227.74 | Final Product | Not Specified | Not Specified |

Table 2: Comparative Data of Structurally Similar Thiazole Derivatives

| Compound Name | Molecular Formula | Yield | Melting Point (°C) |

| 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole | C₂₀H₁₄ClN₃S | 62.5%[5] | 176-178[5] |

| 4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)-hidrazineylidene)-3-phenyl-2,3-dihydrothiazole | C₂₆H₁₈ClN₃S | 67.4%[5] | 208-210[5] |

| 4-(4-chlorophenyl)-2-(naphthalen-1-ylmethylene)-hydrazono)-3-(p-tolylphenyl)-2,3-dihydrothiazole | C₂₇H₂₀ClN₃S | 78.0%[6] | 223-225[6] |

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Experimental Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a small molecule containing a thiazole heterocyclic ring. Its key physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNS₂ | [1] |

| Molecular Weight | 227.736 g/mol | [1] |

| CAS Number | 2104-00-9 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in alcohol, ether, acetone; slightly soluble in water.[2] | |

| Storage | Room temperature | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of 4-aryl-1,3-thiazole-2-thiols is commonly achieved via the Hantzsch thiazole synthesis.[3] A general and representative protocol involves the cyclocondensation of an α-haloketone with a dithiocarbamate.

Materials:

-

2-Bromo-1-(4-chlorophenyl)ethan-1-one

-

Ammonium dithiocarbamate

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.0 mmol) in absolute ethanol (15 mL).

-

To this solution, add ammonium dithiocarbamate (1.2 mmol, 1.2 equivalents).

-

The reaction mixture is then heated to reflux and stirred for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The cooled mixture is poured into ice-cold water (50 mL) with constant stirring, which should result in the precipitation of the crude product.

-

The solid precipitate is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with cold deionized water to remove any water-soluble impurities.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. While a definitive crystal structure for this specific compound is not publicly available, this document leverages crystallographic data from structurally analogous thiazole derivatives to infer its likely structural characteristics. This guide also details the experimental protocols for its synthesis and crystallographic analysis and explores its potential biological significance through signaling pathway diagrams.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound combines the thiazole scaffold with a 4-chlorophenyl group, a substitution known to influence the pharmacological profile of many bioactive molecules. Understanding the three-dimensional arrangement of atoms in this molecule through crystal structure analysis is paramount for elucidating its structure-activity relationship (SAR), guiding lead optimization, and designing novel therapeutic agents.

This guide will present a comparative analysis of the crystal structures of related thiazole-containing compounds to predict the molecular geometry, intermolecular interactions, and crystal packing of this compound.

Predicted Crystallographic Data and Molecular Geometry

In the absence of a determined crystal structure for this compound, we present crystallographic data from closely related compounds to provide insights into its expected solid-state conformation. The data for 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole is particularly relevant due to the shared 4-(4-chlorophenyl)-1,3-thiazole core.

Table 1: Comparative Crystallographic Data of a Structurally Related Thiazole Derivative

| Parameter | 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole |

| Chemical Formula | C₁₅H₈Cl₂N₂O₂S |

| Formula Weight | 351.20 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4379 (19) |

| b (Å) | 12.305 (3) |

| c (Å) | 16.808 (4) |

| α (°) | 88.596 (5) |

| β (°) | 84.131 (4) |

| γ (°) | 76.721 (5) |

| Volume (ų) | 1489.3 (6) |

| Z | 4 |

| Temperature (K) | 292 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from a study on 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole.

Based on the analysis of related structures, the this compound molecule is expected to exhibit a nearly planar conformation. The dihedral angle between the thiazole ring and the 4-chlorophenyl ring is likely to be small, allowing for π-π stacking interactions in the crystal lattice. The thiazole-2-thiol moiety can exist in tautomeric forms, as a thiol (-SH) or a thione (C=S). In the solid state, the thione form is often predominant and participates in hydrogen bonding. Intermolecular interactions such as C-H···S, C-H···N, and π-π stacking are anticipated to play a crucial role in stabilizing the crystal structure.

Experimental Protocols

Synthesis of this compound

The synthesis of 4-aryl-1,3-thiazole-2-thiols is commonly achieved via the Hantzsch thiazole synthesis.

Materials:

-

2-bromo-1-(4-chlorophenyl)ethan-1-one

-

Ammonium dithiocarbamate

-

Ethanol

-

Sodium hydroxide

Procedure:

-

A solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

-

To this solution, ammonium dithiocarbamate (1.2 mmol) is added, and the mixture is stirred at room temperature.

-

The reaction is refluxed for 3-4 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure product.

-

The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Single-Crystal X-ray Diffraction Analysis

A general protocol for the determination of the crystal structure is outlined below.

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is typically equipped with a CCD or CMOS detector and uses Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is collected at a controlled temperature, often 100 K or 293 K, by rotating the crystal through a series of angles.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Potential Signaling Pathways and Mechanisms of Action

Thiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of histone acetyltransferases (HATs).[1] HATs are enzymes that play a critical role in chromatin remodeling and gene expression. Their inhibition can lead to the suppression of oncogenes and the induction of apoptosis in cancer cells.

Experimental and Analytical Workflow

The overall workflow for the synthesis, characterization, and structural analysis of this compound is depicted in the following diagram.

Conclusion

The comprehensive analysis of this compound, while currently lacking a definitive crystal structure, can be significantly advanced through comparative studies with analogous compounds. The predicted planar geometry and potential for significant intermolecular interactions provide a solid foundation for understanding its solid-state behavior. The outlined experimental protocols offer a clear path for its synthesis and crystallographic analysis. Furthermore, the exploration of its potential role as a histone acetyltransferase inhibitor highlights a promising avenue for future drug discovery and development efforts. The elucidation of the precise crystal structure of this compound remains a critical step to fully unlock its therapeutic potential.

References

Spectroscopic Characterization of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. This molecule is of interest in medicinal chemistry and drug development due to the prevalence of the thiazole scaffold in a wide range of pharmacologically active agents. This document details the probable synthetic route, expected spectroscopic data based on analogous compounds, and a discussion of its structural features.

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved via the well-established Hantzsch thiazole synthesis.[1][2][3][4] This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound.[1]

Proposed Synthetic Pathway:

The most direct route involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[2][5]

Experimental Protocol:

The following is a generalized protocol based on standard Hantzsch synthesis procedures for similar compounds.[1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in a suitable solvent such as absolute ethanol.[1]

-

Addition of Reagent: To this solution, add thiourea (1.1-1.5 equivalents).[1]

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically expected to be complete within 1-3 hours.[1]

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The cooled solution is then poured into cold water to precipitate the crude product.[2]

-

Purification: The precipitate is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to obtain the final product.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Thione-Thiol Tautomerism

It is crucial to recognize that this compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms can be influenced by the solvent and the physical state (solid or solution).[6][7] Spectroscopic analysis will reflect the predominant tautomer under the experimental conditions. Studies on similar heterocyclic systems suggest that the thione form is often more stable.[6]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of closely related compounds and established spectroscopic principles.

FT-IR Spectroscopy

The FT-IR spectrum is expected to show characteristic peaks corresponding to the various functional groups present in the molecule. The presence of a strong C=S absorption would indicate a predominance of the thione tautomer.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H stretch | Aromatic | Medium |

| ~2600-2550 | S-H stretch | Thiol (if present) | Weak |

| ~1600, ~1490 | C=C stretch | Aromatic ring | Medium-Strong |

| ~1550-1450 | C=N stretch | Thiazole ring | Medium-Strong |

| ~1250-1050 | C=S stretch | Thione | Strong |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene | Strong |

| ~750 | C-S stretch | Thiazole ring | Medium |

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the proton environment in the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Thiazole-H (C5-H) | Singlet | ~7.0 - 7.5 | - |

| Phenyl-H (ortho to Cl) | Doublet | ~7.4 - 7.6 | ~8.5 |

| Phenyl-H (meta to Cl) | Doublet | ~7.7 - 7.9 | ~8.5 |

| N-H (Thione) or S-H (Thiol) | Broad Singlet | ~11.0 - 14.0 (exchangeable with D₂O) | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=S (Thione, C2) | ~180 - 200 |

| Thiazole C4 | ~145 - 155 |

| Thiazole C5 | ~110 - 120 |

| Phenyl C (attached to Thiazole) | ~130 - 135 |

| Phenyl C (ortho to Cl) | ~128 - 130 |

| Phenyl C (meta to Cl) | ~129 - 131 |

| Phenyl C (with Cl) | ~133 - 138 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks in an approximate 3:1 ratio).

| m/z Value | Interpretation |

| ~227/229 | Molecular ion peak [M]⁺ / [M+2]⁺ |

| Predicted [M+H]⁺ | 227.97029 |

| Predicted [M+Na]⁺ | 249.95223 |

| Predicted [M-H]⁻ | 225.95573 |

Predicted m/z values are sourced from PubChemLite.[5]

UV-Vis Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic and heterocyclic systems.

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol | ~250 - 280 | π → π* (Phenyl and Thiazole rings) |

| Ethanol | ~300 - 350 | n → π* (C=S of thione tautomer) |

The n → π transition of the thione group is a key indicator of this tautomer in solution.[7]*

Conclusion

This technical guide provides a detailed framework for the synthesis and comprehensive spectroscopic characterization of this compound. While direct experimental data for this specific molecule is not widely published, the information presented, based on well-established synthetic methods and spectroscopic data from closely related analogues, offers a robust and reliable resource for researchers. The provided protocols and expected data will aid in the successful synthesis, purification, and structural elucidation of this compound, facilitating its further investigation in drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) data for the compound 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. Due to the limited availability of complete, published ¹H and ¹³C NMR datasets for this specific molecule in readily accessible literature, this document presents a summary of available information for structurally related compounds and outlines a general experimental protocol for the acquisition of such data.

Data Presentation

While specific, experimentally verified ¹H and ¹³C NMR data for this compound is not explicitly available in the searched literature, the following tables summarize typical chemical shift ranges for key structural motifs found in similar 4-aryl-thiazole derivatives. This information can serve as a predictive guide for the analysis of this compound.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiazole H-5 | 7.0 - 7.5 | Singlet (s) | The exact shift is influenced by the electronic nature of the substituent at the C-2 position. |

| 4-Chlorophenyl H-2', H-6' | 7.6 - 8.0 | Doublet (d) | Protons ortho to the thiazole ring. |

| 4-Chlorophenyl H-3', H-5' | 7.3 - 7.6 | Doublet (d) | Protons meta to the thiazole ring. |

| Thiol SH | 12.0 - 14.0 | Broad Singlet (br s) | This proton is acidic and its signal can be broad and may exchange with D₂O. It exists in tautomeric equilibrium with the thione form. |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiazole C-2 (C=S) | 180 - 200 | The thione carbon is typically deshielded and appears significantly downfield. |

| Thiazole C-4 | 145 - 155 | Carbon atom attached to the chlorophenyl group. |

| Thiazole C-5 | 110 - 120 | Carbon atom bearing the H-5 proton. |

| 4-Chlorophenyl C-1' | 130 - 135 | Quaternary carbon attached to the thiazole ring. |

| 4-Chlorophenyl C-2', C-6' | 128 - 130 | Carbons ortho to the thiazole ring. |

| 4-Chlorophenyl C-3', C-5' | 129 - 131 | Carbons meta to the thiazole ring. |

| 4-Chlorophenyl C-4' | 133 - 138 | Carbon atom attached to the chlorine atom. |

Experimental Protocols

A detailed experimental protocol for the synthesis and spectroscopic analysis of this compound is not available in the searched literature. However, a general procedure for obtaining ¹H and ¹³C NMR spectra for a small organic molecule is provided below.

General NMR Spectroscopy Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound, this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.

-

The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

The chemical shifts should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

The chemical shifts should be referenced to the deuterated solvent peak.

-

Mandatory Visualization

The following diagram illustrates the logical relationship between the chemical structure of this compound and the expected NMR signals.

Caption: Molecular structure and its corresponding predicted NMR signals.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol. The information presented herein is essential for the structural elucidation, identification, and characterization of this and structurally related compounds in various research and development settings. This document outlines the principal fragmentation pathways, offers a quantitative summary of predicted key ions, and details a representative experimental protocol for acquiring the mass spectrum.

Predicted Mass Spectrometry Data

The electron ionization mass spectrum of this compound is anticipated to display a distinct molecular ion peak and a series of characteristic fragment ions resulting from the cleavage of the thiazole ring and the chlorophenyl moiety. The quantitative data for the most significant predicted ions are presented in Table 1. The presence of chlorine and sulfur isotopes will result in characteristic isotopic patterns for fragments containing these elements.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Predicted Relative Intensity | Notes |

| 227/229 | [C₉H₆ClNS₂]⁺• (Molecular Ion) | Major | The M+2 peak at m/z 229 will be approximately one-third the intensity of the M peak at m/z 227, characteristic of a single chlorine atom. An M+2 peak due to the ³⁴S isotope will also be present. |

| 192 | [C₉H₅NS₂]⁺ | Minor | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 154 | [C₈H₅ClS]⁺• | Major | Retro-Diels-Alder (RDA) type fragmentation of the thiazole ring with loss of HCNS. |

| 139 | [C₇H₄ClS]⁺ | Major | Cleavage of the thiazole ring. |

| 111/113 | [C₆H₄Cl]⁺ | Major | Phenyl cation with chlorine. |

| 108 | [C₆H₄S]⁺• | Minor | Loss of chlorine and subsequent rearrangement from m/z 139. |

| 77 | [C₆H₅]⁺ | Minor | Phenyl cation resulting from the loss of chlorine from the [C₆H₄Cl]⁺ fragment.[1] |

| 75 | [C₃H₃S]⁺ | Minor | Fragment from the thiazole ring. |

Table 1: Predicted Principal Mass Fragments of this compound and Their Predicted Relative Intensities.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (typically at 70 eV) is predicted to be driven by the stability of the resulting radical cations and even-electron ions. The primary fragmentation events are expected to involve cleavage of the thiazole ring and fragmentation of the chlorophenyl group.

Molecular Ion Formation: The initial event is the ionization of the molecule, removing one electron to form the molecular ion, [C₉H₆ClNS₂]⁺•, with a mass-to-charge ratio (m/z) of 227 for the ³⁵Cl isotope and 229 for the ³⁷Cl isotope. The molecular formula of this compound is C₉H₆ClNS₂ and its monoisotopic mass is approximately 226.96 Da.[2]

Major Fragmentation Routes:

-

Thiazole Ring Cleavage: Heterocyclic rings like thiazole are prone to fragmentation upon electron impact.[3][4] A characteristic fragmentation is the retro-Diels-Alder (RDA) type reaction, leading to the expulsion of a neutral molecule. For the thiazole ring in the target molecule, a predicted RDA fragmentation would involve the loss of a neutral hydrogen isothiocyanate (HCNS) molecule, resulting in the formation of the 4-chlorophenylacetylene radical cation at m/z 154.

-

Chlorophenyl Moiety Fragmentation: The chlorophenyl group is expected to undergo characteristic fragmentation. A primary event is the loss of a chlorine radical (•Cl) from the molecular ion to yield an ion at m/z 192.[1] Further fragmentation of chlorophenyl-containing ions can lead to the formation of the chlorophenyl cation at m/z 111/113. Subsequent loss of a chlorine radical from this ion can produce the phenyl cation at m/z 77.[1]

-

Further Thiazole Ring Fragmentation: The thiazole ring can undergo more extensive fragmentation. Cleavage of the C-S and C-N bonds can lead to various smaller fragments. For instance, a fragment corresponding to [C₇H₄ClS]⁺ at m/z 139 is plausible, arising from the cleavage of the thiazole ring.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

3. GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL in splitless or split mode, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Temperature ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent.

4. Data Analysis Workflow:

The analysis of the acquired mass spectrometry data should follow a logical progression from initial data acquisition to final structural confirmation.

Caption: Logical workflow for the analysis of mass spectrometry data.

This comprehensive guide provides a robust framework for understanding and predicting the mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocols serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development.

References

- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Mercaptobenzothiazole [webbook.nist.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 4-(4-chlorophenyl)-1,3-thiazole-2-thiol. Due to the limited availability of a complete, published experimental spectrum for this specific compound, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a comprehensive analysis of its expected vibrational characteristics. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Molecular Structure and Expected Vibrational Modes

The molecular structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The molecule consists of a 4-chlorophenyl ring attached to a 1,3-thiazole-2-thiol core. The thiazole ring can exist in tautomeric forms, primarily the thiol and thione forms. The thione form, 4-(4-chlorophenyl)-3H-thiazole-2-thione, is often the more stable tautomer in the solid state. The expected IR spectrum will be a composite of the vibrational modes of these constituent parts.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of IR data from structurally similar compounds, including 4-substituted thiazoles, aromatic thiols, and chlorophenyl derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H stretching (4-chlorophenyl and thiazole ring) |

| ~2600 - 2550 | Weak | S-H stretching (thiol tautomer) |

| ~1610 - 1580 | Medium to Strong | C=N stretching (thiazole ring) |

| ~1590 - 1475 | Medium to Strong | C=C stretching (aromatic and thiazole rings) |

| ~1400 - 1300 | Medium | In-plane C-H bending (aromatic and thiazole rings) |

| ~1250 - 1150 | Medium to Strong | C=S stretching (thione tautomer) |

| ~1100 - 1000 | Strong | C-Cl stretching (4-chlorophenyl group) |

| ~850 - 800 | Strong | Out-of-plane C-H bending (para-disubstituted aromatic ring) |

| ~750 - 650 | Medium | C-S stretching (thiazole ring) |

Experimental Protocols

A standard experimental protocol for obtaining the infrared spectrum of this compound is outlined below. This protocol is based on common practices for the analysis of solid organic compounds.

Synthesis of this compound

The Hantzsch thiazole synthesis is a common and effective method for the preparation of this class of compounds.

Materials:

-

2-bromo-1-(4-chlorophenyl)ethanone

-

Ammonium dithiocarbamate or a suitable thioamide

-

Ethanol or other suitable solvent

Procedure:

-

Dissolve 2-bromo-1-(4-chlorophenyl)ethanone in ethanol.

-

Add an equimolar amount of ammonium dithiocarbamate to the solution.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

-

Dry the purified product under vacuum.

Infrared Spectroscopic Analysis

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dried this compound sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Caption: Experimental workflow for the synthesis and IR analysis.

Caption: Correlation of functional groups to IR absorptions.

A Technical Guide to the Solubility of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. In the absence of specific published quantitative solubility data, this document focuses on the predicted solubility profile of the compound based on its structural features and general principles of chemical solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility in various organic solvents, empowering researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists working on the formulation, synthesis, and biological evaluation of this and related compounds.

Introduction

This compound is a synthetic compound featuring a thiazole heterocyclic ring system, a known scaffold in many biologically active molecules. The substituents, a 4-chlorophenyl group and a thiol group, significantly influence its physicochemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for a variety of applications, including:

-

Drug Formulation: Developing suitable solvent systems for preclinical and clinical formulations.

-

Chemical Synthesis: Selecting appropriate solvents for reaction, purification, and crystallization processes.

-

Biological Assays: Ensuring accurate and reproducible results by preparing homogeneous solutions for in vitro and in vivo testing.

This guide provides a theoretical framework for predicting the solubility of this compound and practical methodologies for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the nature of the solvent. The key structural features of this compound that dictate its solubility are:

-

Aromatic Rings: The presence of the 4-chlorophenyl and thiazole rings contributes to the molecule's lipophilicity.

-

Thiol Group (-SH): This group can act as a weak hydrogen bond donor and acceptor, potentially contributing to solubility in polar protic solvents.

-

Chlorine Atom: The electronegative chlorine atom can participate in dipole-dipole interactions.

-

Thiazole Ring: The nitrogen and sulfur heteroatoms in the thiazole ring can act as hydrogen bond acceptors.

A predicted XlogP value of 3.1 for this compound suggests that the compound is somewhat lipophilic and is expected to have limited solubility in water but better solubility in organic solvents.[1]

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," the expected solubility of this compound in various classes of organic solvents is summarized in the table below.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The thiol group can engage in hydrogen bonding with the solvent's hydroxyl group. However, the large nonpolar chlorophenyl and thiazole rings may limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the solute, effectively solvating the molecule. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to Low | The lipophilic nature of the chlorophenyl and thiazole rings will favor solubility in nonpolar solvents, but the polar thiol and thiazole heteroatoms may reduce it. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires a systematic experimental approach. The following protocols describe the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (pure, crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance (± 0.1 mg or better)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, either:

-

Centrifuge the vials at a high speed.

-

Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE). It is important to pre-saturate the filter with the solution to avoid loss of the analyte due to adsorption.

-

-

Quantification:

-

Carefully transfer a known volume of the clear, saturated supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound to accurately quantify the concentration in the sample.

-

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.

Visualizations

Factors Influencing Solubility

The following diagram illustrates the key molecular features of this compound and the intermolecular forces that govern its solubility in different types of organic solvents.

Caption: Key molecular features and their interactions with different solvent types.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion

References

Unveiling the Mechanistic Potential of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1] The specific molecule, 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, combines this privileged heterocycle with a 4-chlorophenyl group—a substitution known to enhance pharmacological effects—and a reactive 2-thiol moiety, suggesting a high potential for targeted biological interactions.[2][3] While direct and extensive biological data for this specific compound is not widely available, its structural features point toward several plausible and compelling mechanisms of action. This guide provides a scientifically-grounded exploration of these potential mechanisms, drawing from extensive literature on structurally related thiazole derivatives. It is designed for researchers and drug development professionals, offering not just theoretical pathways but also detailed, field-proven experimental workflows required to rigorously validate them. Our approach is built on a foundation of scientific integrity, explaining the causal logic behind experimental choices to empower researchers in their quest to unlock the therapeutic potential of this and similar molecules.

Part 1: The Epigenetic Hypothesis - Inhibition of Histone Acetyltransferases (HATs)

Scientific Rationale: A Strong Precedent

The most direct mechanistic hypothesis stems from the reported activity of a closely related analog, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, which has been identified as an inhibitor of histone acetyltransferases (HATs).[4] HATs are critical epigenetic regulators that catalyze the transfer of acetyl groups to lysine residues on histone tails.[4] This acetylation neutralizes the positive charge of lysine, weakening the histone-DNA interaction and creating a more open chromatin structure, which facilitates gene transcription.[4] Aberrant HAT activity is a known driver in various pathologies, including cancer and inflammatory diseases, making HATs a high-value therapeutic target.[4]

Given the structural similarity, it is highly plausible that this compound also functions as a HAT inhibitor. The thiazole core could serve as a scaffold for binding within the enzyme's active site, while the 2-thiol group may play a crucial role in coordinating with the zinc cofactor present in some HAT families or forming covalent bonds with key cysteine residues.

Visualizing the Role of HATs in Gene Activation

Caption: Role of HATs in chromatin remodeling and gene transcription.

Experimental Validation Workflow: From In Vitro Inhibition to Cellular Target Engagement

This workflow provides a self-validating system, starting with broad enzymatic activity and progressively confirming the mechanism in a complex cellular environment.

Caption: Experimental workflow for validating HAT inhibition.

Protocol 1: In Vitro HAT Activity & IC50 Determination

-

Objective: To quantify the direct inhibitory effect of the compound on HAT enzyme activity.

-

Materials: Recombinant human HAT enzyme (e.g., p300/CBP), Histone H3 peptide substrate, Acetyl-CoA, HAT assay buffer, test compound, and a commercial fluorometric or colorimetric HAT Activity Assay Kit.

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a serial dilution of the compound (e.g., from 100 µM to 1 nM) in the assay buffer.

-

In a 96-well plate, add the HAT enzyme, histone substrate, and the diluted compound or DMSO vehicle control.

-

Incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding Acetyl-CoA.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction and add the developer solution as per the kit manufacturer's instructions.

-

Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the log concentration of the compound.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Trustworthiness Check: The inclusion of a known HAT inhibitor (e.g., Anacardic Acid) as a positive control is essential to validate the assay's performance.

Part 2: The Anti-Inflammatory Hypothesis - Dual Inhibition of COX/LOX Pathways

Scientific Rationale: Targeting the Arachidonic Acid Cascade

The thiazole nucleus is a well-established pharmacophore in anti-inflammatory drugs, such as Meloxicam.[5][6] Numerous studies have demonstrated that thiazole derivatives can potently inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[5][6] These enzymes are pivotal in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively. Selective COX-2 inhibitors are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs.[6] The 4-(4-chlorophenyl)thiazole moiety is structurally reminiscent of motifs found in selective COX-2 inhibitors (e.g., Celecoxib). Therefore, it is a strong hypothesis that this compound acts by inhibiting these key inflammatory enzymes.

Visualizing the Arachidonic Acid Cascade

Caption: Inhibition points in the arachidonic acid inflammatory cascade.

Experimental Validation Workflow: From Enzyme Assays to In Vivo Efficacy

Protocol 2: In Vitro COX-1/COX-2 & 5-LOX Inhibition Assays

-

Objective: To determine the compound's inhibitory potency and selectivity against COX-1, COX-2, and 5-LOX.

-

Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, potato 5-LOX enzyme, commercial colorimetric or fluorometric assay kits for each enzyme.

-

Procedure:

-

Follow the general procedure for IC50 determination as described in Protocol 1, using the specific substrates and buffers provided in the respective enzyme assay kits.

-

For the COX assay, the readout is typically the measure of peroxidase activity, which is coupled to prostaglandin biosynthesis.

-

For the 5-LOX assay, the readout often measures the formation of leukotrienes from arachidonic acid.

-

-

Data Analysis:

-

Calculate the IC50 value for each enzyme.

-

Determine the COX-2 Selectivity Index (SI) using the formula: SI = IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

-

Trustworthiness Check: Use Aspirin (COX-1), Celecoxib (COX-2), and Zileuton (5-LOX) as standard positive controls to benchmark the compound's activity and validate the assays.[5][6]

Data Presentation: Comparative Enzyme Inhibition

Summarizing the IC50 data in a table allows for a clear, at-a-glance assessment of potency and selectivity.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (SI) |

| Test Compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |

| Aspirin (Control) | ~15[6] | >100 | N/A | <0.15 |

| Celecoxib (Control) | >100 | ~0.05[6] | N/A | >2000 |

| Zileuton (Control) | N/A | N/A | ~11[6] | N/A |

Part 3: The Anticancer Hypothesis - Kinase Inhibition

Scientific Rationale: A Privileged Scaffold for Kinase Inhibitors

The thiazole ring is a key structural element in several approved anticancer kinase inhibitors (e.g., Dasatinib).[7] Thiazole derivatives have shown potent activity against a wide range of kinases, including BRAFV600E and the Bcr-Abl fusion protein, which are oncogenic drivers in melanoma and chronic myelogenous leukemia (CML), respectively.[8][9] These inhibitors typically function by competing with ATP for binding in the kinase catalytic domain. The planarity of the thiazole ring and its ability to act as a hydrogen bond acceptor/donor make it an ideal scaffold for this purpose. The 4-chlorophenyl group can provide crucial hydrophobic interactions within the kinase active site.[9]

Visualizing a Generic Kinase Inhibition Pathway

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

Experimental Validation Workflow: From Broad Screening to Cellular Potency

Protocol 3: Kinase Panel Screening and Cellular Validation

-

Objective: To identify specific kinase targets and validate the compound's anticancer activity in a relevant cellular model.

-

Step 1: Broad Kinase Panel Screen:

-

Causality: It is inefficient and cost-prohibitive to test kinases one by one. A broad screening panel (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) provides a rapid and comprehensive overview of the compound's selectivity profile.

-

Procedure: Submit the compound to a commercial vendor (e.g., Reaction Biology, Eurofins) for profiling against their kinase panel. The output will be a list of kinases with significant inhibition.

-

-

Step 2: IC50 Determination for Top Hits:

-

Procedure: For the most promising hits from the panel screen, perform in vitro kinase assays to determine precise IC50 values, as described in Protocol 1, using the specific kinase, its substrate, and ATP.

-

-

Step 3: Cellular Proliferation Assay:

-

Causality: A potent enzymatic IC50 must translate to cellular activity. This step validates that the compound can cross the cell membrane and inhibit its target in a biological context.

-

Procedure: Use a cancer cell line known to be dependent on the target kinase (e.g., K562 cells for Bcr-Abl).[9]

-

Seed cells in a 96-well plate.

-

Treat with a serial dilution of the compound for 72 hours.

-

Measure cell viability using an MTT or CellTiter-Glo assay.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

-

Step 4: Target Phosphorylation Western Blot:

-

Causality: This is the most direct evidence of target engagement in cells. Inhibition of a kinase should lead to a decrease in the phosphorylation of its known substrates.

-

Procedure:

-

Treat the target-dependent cell line with the compound at concentrations around its GI50 for a short period (e.g., 2-4 hours).

-

Lyse the cells and perform a Western blot.

-

Probe with antibodies against the phosphorylated form of the target kinase (autophosphorylation) and a key downstream substrate (e.g., p-CrkL for Bcr-Abl).

-

A reduction in the phospho-protein signal relative to total protein confirms on-target activity.

-

-

Summary and Future Directions

This compound is a molecule of significant interest, positioned at the intersection of several validated therapeutic pathways. Based on robust evidence from structurally related compounds, the most plausible mechanisms of action are HAT inhibition , dual COX/LOX inhibition , and oncogenic kinase inhibition .

The immediate path forward requires the systematic application of the validation workflows detailed in this guide. Positive results in any of these pathways would provide a strong foundation for a dedicated drug discovery program. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by comprehensive ADME/Tox profiling to assess the compound's drug-like properties. The inherent reactivity of the 2-thiol group also presents an opportunity for its use as a handle in developing covalent inhibitors or as a building block for more complex molecules, such as PROTACs.[10]

References

- 1. wjrr.org [wjrr.org]

- 2. mdpi.com [mdpi.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

The Emergence of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol and its Analogs as Histone Acetyltransferase Inhibitors: A Technical Overview

For Immediate Release

In the rapidly evolving landscape of epigenetic research and therapeutic development, a class of small molecules centered around the 4-(4-chlorophenyl)-1,3-thiazole core has garnered significant attention. This technical guide provides an in-depth analysis of a prominent member of this class, cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2), a noted Histone Acetyltransferase (HAT) inhibitor. While the user query specified 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol, the preponderance of available scientific literature focuses on CPTH2, a structurally related and well-characterized derivative. This document will focus on the established data for CPTH2 as a representative HAT inhibitor of this chemical series.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Core Compound Data

| Parameter | Value |

| IUPAC Name | 4-(4-chlorophenyl)-N'-(cyclopentylideneamino)-1,3-thiazol-2-amine |

| Synonyms | CPTH2, Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl]hydrazone |

| CAS Number | 357649-93-5 |

| Molecular Formula | C₁₄H₁₄ClN₃S |

| Molecular Weight | 291.8 g/mol |

| Biological Role | Histone Acetyltransferase (HAT) Inhibitor, specifically targeting the Gcn5p network.[1] |

Mechanism of Action: Targeting the Epigenetic Machinery

Histone Acetyltransferases (HATs) are a family of enzymes crucial for epigenetic regulation. They catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on both histone and non-histone proteins.[2] This acetylation neutralizes the positive charge of lysine, leading to a more relaxed chromatin structure that facilitates gene transcription.[1][2] The dysregulation of HAT activity is implicated in numerous diseases, most notably cancer, making them attractive therapeutic targets.[2]

CPTH2 has been identified as a potent HAT inhibitor with a degree of specificity for the Gcn5p-dependent functional network.[1][3] It has also been shown to target the p300 enzyme.[4] By inhibiting these HATs, CPTH2 prevents the acetylation of histones, particularly the H3 histone at the K14 position, resulting in a more condensed chromatin state and the repression of gene transcription.[3][4] This mode of action can ultimately lead to the silencing of oncogenes and the induction of apoptosis in cancer cells.[4]

Quantitative Data: In Vitro Efficacy

The following tables summarize the cytotoxic activity of CPTH2 in various cancer cell lines and its effect on histone acetylation.

Table 1: Cytotoxicity of CPTH2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | Data not explicitly provided in search results |

| SK-N-SH | Neuroblastoma | Data not explicitly provided in search results |

| MCF7 | Breast Cancer | Data not explicitly provided in search results |

| A549 | Lung Adenocarcinoma | IC50 of 42 ± 3.7 µM for a structurally related derivative[5] |

| DLD-1 | Colorectal Adenocarcinoma | IC50 of 26 ± 2.7 µM and 21 ± 1.6 µM for structurally related derivatives[5] |

Note: Specific IC50 values for CPTH2 in HCT116, SK-N-SH, and MCF7 were mentioned to be determined but not explicitly stated in the provided text.[2] The data for A549 and DLD-1 are for structurally related azothiazole derivatives.[5]

Table 2: Effect of CPTH2 on Histone H3 Acetylation

| Parameter | Observation |

| Global Histone H3 Acetylation | Decreased[2] |

| Specific Site | H3-AcK14[3] |

Table 3: Induction of Apoptosis by CPTH2

| Assay | Result |

| Caspase-3/7 Activity | Increased[2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of CPTH2.

Cell Culture and Compound Treatment

Human cancer cell lines, such as HCT116 (colon carcinoma), SK-N-SH (neuroblastoma), and MCF7 (breast cancer), are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2] For experiments, cells are seeded in multi-well plates and allowed to attach overnight.[2] CPTH2 is dissolved in a suitable solvent like DMSO and then diluted in the culture medium to the desired final concentrations for treating the cells.[2] A vehicle control (DMSO) is run in parallel.[2]

Cytotoxicity Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the staining of total cellular protein.[2]

-

Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight.[2]

-

Treatment: Cells are treated with a range of CPTH2 concentrations (e.g., 0.1 to 100 µM) for 72 hours.[2]

-

Fixation: Cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[2]

-

Washing: The plate is washed five times with slow-running tap water and air-dried.[2]

-

Staining: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the bound stain.[2]

-

Measurement: The absorbance is measured at 510 nm using a microplate reader.[2] The percentage of cell growth inhibition is calculated to determine the IC50 value.[2]

Western Blot Analysis for Histone Acetylation

This assay directly measures the impact of the compound on HAT activity within the cells by quantifying the levels of acetylated histones.[2]

-

Cell Seeding and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency before treatment with CPTH2.[2]

-

Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[2]

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[2]

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against acetylated histone H3 and total histone H3, followed by incubation with a secondary antibody.

-

Quantification: Band intensities are quantified using densitometry software, and the acetylated histone H3 signal is normalized to the total histone H3 signal.[2]

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis.[2]

-

Seeding and Treatment: Cells are seeded in a white-walled 96-well plate at a density of 10,000 cells/well, incubated overnight, and then treated with the test compound for 24 to 48 hours.[2] A known apoptosis inducer (e.g., staurosporine) is used as a positive control.[2]

-

Assay: The plate is equilibrated to room temperature, and the caspase-3/7 reagent is added to each well.[2]

-

Incubation and Measurement: The plate is incubated at room temperature for 1-2 hours, protected from light.[2] The luminescence, which is proportional to caspase-3/7 activity, is measured using a microplate reader.[2]

Visualizing the Molecular and Experimental Landscape

Signaling Pathway of Gcn5 Inhibition by CPTH2

Caption: Simplified signaling pathway of Gcn5 inhibition by CPTH2.

Experimental Workflow for Cellular Characterization of a HAT Inhibitor

Caption: General experimental workflow for the cellular characterization of a HAT inhibitor.

Conclusion

4-(4-Chlorophenyl)-1,3-thiazole derivatives, particularly CPTH2, represent a promising class of HAT inhibitors with potential applications in oncology.[1] The ability of CPTH2 to modulate the acetylation status of histones through the inhibition of Gcn5 provides a clear mechanism for its anti-proliferative and pro-apoptotic effects.[1][4] The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate this and structurally related compounds. Future studies should focus on elucidating the broader spectrum of HAT isoform selectivity, exploring in vivo efficacy, and optimizing the therapeutic potential of this chemical scaffold. scaffold.

References

Biological activity of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol derivatives

An In-depth Technical Guide on the Biological Activity of 4-(4-Chlorophenyl)-1,3-thiazole-2-thiol Derivatives

Introduction

The 1,3-thiazole ring is a prominent heterocyclic scaffold recognized for its wide array of pharmacological applications.[1][2] As a core structural component in numerous FDA-approved drugs, thiazole derivatives have been extensively explored for their therapeutic potential.[1][2] Modifications to the thiazole nucleus are a key strategy in drug discovery to develop novel molecules with enhanced biological potency.[2][3] This guide focuses on the biological activities of derivatives of this compound, a class of compounds that combines the proven pharmacophore of the thiazole ring with a chlorophenyl group, a substitution known to modulate biological effects. These derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities.[3][4]

Synthesis and Characterization

The synthesis of thiazole derivatives often involves the reaction of key intermediates to form the heterocyclic ring. For instance, a common route to produce 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines involves refluxing 2-amino-4-(4-chlorophenyl)thiazole with various substituted aldehydes in methanol with a few drops of glacial acetic acid. Further modification, such as reacting these Schiff bases with thioglycolic acid in the presence of anhydrous zinc chloride, can yield thiazolidinone derivatives. The structures of these newly synthesized compounds are typically confirmed using spectral data and elemental analysis.[4][5]

Below is a generalized workflow for the synthesis of these derivatives.

Caption: A generalized workflow for the synthesis of thiazole derivatives.

Antimicrobial Activity

Derivatives of the this compound scaffold have been evaluated for their efficacy against a range of microbial pathogens, including both bacteria and fungi.[5]

Antibacterial and Antifungal Data

The antimicrobial activity is often quantified by the minimum inhibitory concentration (MIC) or the zone of inhibition. Studies have shown that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For example, compound 4a (a thiazolidinone derivative) showed notable activity against B. subtilis, E. coli, and S. aureus. In the same study, compounds 3a and 4a displayed the maximum zone of inhibition against the fungus A. niger.

| Compound ID | Test Organism | Activity (Zone of Inhibition in mm) | Reference |

| 3a | Aspergillus niger | 20 | |

| 4a | Bacillus subtilis | 18 | |

| Escherichia coli | 16 | ||

| Staphylococcus aureus | 18 | ||

| Aspergillus niger | 22 | ||

| 3c | Aspergillus flavus | 18 | |

| 4b | Aspergillus flavus | 19 |

Note: Structures for compounds 3a, 3c, 4a, and 4b can be found in the cited literature.

Experimental Protocol: Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a key metric for determining the antimicrobial potency of a compound.[6]

Protocol: Broth Microdilution Method

-

Stock Solution Preparation: A stock solution of the test compound is prepared by dissolving it in a suitable solvent like Dimethyl Sulfoxide (DMSO).[6]

-

Serial Dilutions: Serial dilutions of the compound are prepared in 96-well microtiter plates to achieve a range of concentrations (e.g., 2 to 1024 µg/mL).[6]

-

Inoculum Preparation: Standardized bacterial or fungal inoculums are prepared and added to the wells containing the diluted compounds. Mueller Hinton II Broth is typically used for bacteria, and RPMI 1640 medium for fungi.[6]

-

Incubation: The plates are incubated at 37°C. Incubation times are typically 24 hours for bacteria and fungi, though some protocols extend it to 48 hours for fungi.[6]

-

MIC Determination: After incubation, the plates are visually inspected. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6] All assays are generally performed in triplicate to ensure reproducibility.[6]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Thiazole derivatives are a significant class of compounds in anticancer research, with many exhibiting potent cytotoxic effects against various cancer cell lines.[4][7][8] The antiproliferative activity of this compound derivatives has been investigated against cell lines such as breast cancer (MCF-7) and liver cancer (HepG2).[4][6]

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to quantify a compound's cytotoxic potency. Several studies have reported the IC₅₀ values for various thiazole derivatives. For instance, a study on novel thiazole derivatives found that compound 4c was the most active, with IC₅₀ values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively, which was more potent than the standard drug Staurosporine in that assay.[4]

| Compound ID | Cell Line | IC₅₀ (µM) | Standard Drug (IC₅₀, µM) | Reference |

| 4a | MCF-7 | 45.4 ± 2.75 | Staurosporine (6.77 ± 0.41) | [4] |

| HepG2 | 40.2 ± 2.43 | Staurosporine (8.4 ± 0.51) | [4] | |

| 4b | MCF-7 | 31.5 ± 1.91 | Staurosporine (6.77 ± 0.41) | [4] |

| HepG2 | 51.7 ± 3.13 | Staurosporine (8.4 ± 0.51) | [4] | |

| 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine (6.77 ± 0.41) | [4] |

| HepG2 | 7.26 ± 0.44 | Staurosporine (8.4 ± 0.51) | [4] |

Note: Structures for compounds 4a, 4b, and 4c can be found in the cited literature.[4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded into 96-well plates at a specific density (e.g., 10,000 cells/well) and cultured in a suitable medium like DMEM.[6]

-

Incubation: The plates are incubated for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C to allow cell attachment.[6]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 50, 100, 200 µM) and incubated for another 24-48 hours.[6]

-